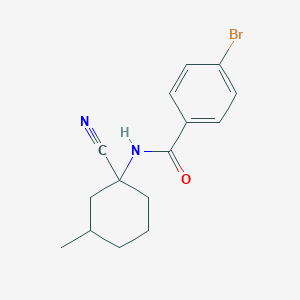

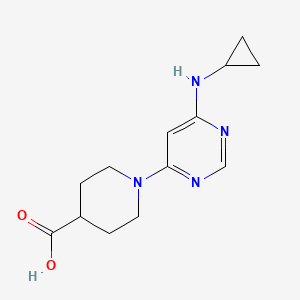

benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

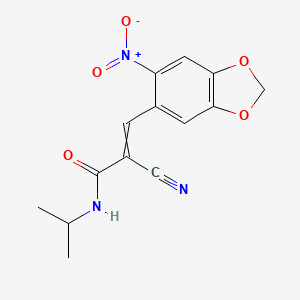

Benzyl triazolylmethylamine compounds are a class of chemicals that contain a benzyl group, a triazole ring, and an amine group . They are often used as ligands in various chemical reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Synthesis Analysis

The synthesis of benzyl triazolylmethylamine compounds often involves the reaction of a benzyl azide with a propargylamine . The resulting product is a polytriazolylamine ligand .Molecular Structure Analysis

The molecular structure of benzyl triazolylmethylamine compounds is characterized by the presence of a benzyl group, a triazole ring, and an amine group . The triazole ring can bind to metal centers, such as copper, through its nitrogen atoms .Chemical Reactions Analysis

Benzyl triazolylmethylamine compounds are often used as ligands in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . These reactions are used to form 1,2,3-triazoles, a type of nitrogen-containing heterocycle .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

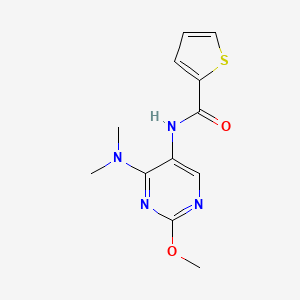

Benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate and its derivatives have been studied for their synthesis methods and potential biological activities. For instance, the synthesis of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole has been explored, leading to compounds with antimicrobial and antitubercular activities (Dave et al., 2007). Similarly, the synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides have demonstrated potential anticancer properties by inhibiting tubulin polymerization and inducing apoptosis in cancer cells (Kamal et al., 2014).

Antimicrobial Applications

New 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have been prepared and tested for their antimicrobial efficacy against various bacterial and fungal species, showing significant potential in combating microbial infections (Patel & Shaikh, 2010).

Antitubercular Activity

Benzimidazole derivatives, related to this compound, have been synthesized and evaluated for their antitubercular and antimicrobial activities, revealing promising results against bacterial strains and suggesting potential in antitubercular treatments (Maste et al., 2011).

Catalytic Applications

The compound and its related structures have also found applications in catalysis. For example, half-sandwich ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands have been explored for catalytic oxidation and transfer hydrogenation, showing the versatility of these compounds in chemical synthesis processes (Saleem et al., 2013).

In Silico Drug-likeness and Microbial Investigation

In silico approaches have been employed to predict the drug-likeness and microbial activity of derivatives, leading to the synthesis of compounds with excellent drug-likeness properties and significant antimicrobial activity, further emphasizing the pharmaceutical potential of these compounds (Pandya et al., 2019).

Wirkmechanismus

Target of Action

The primary target of benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . As a result, the compound can induce cell cycle arrest at the sub-G1 and G2/M phase .

Biochemical Pathways

The inhibition of tubulin polymerization disrupts the normal cell cycle, leading to apoptosis , or programmed cell death . This process involves a series of biochemical pathways, including the activation of caspases, a family of protease enzymes playing essential roles in programmed cell death .

Result of Action

The result of this compound’s action is the induction of apoptosis in cells, as evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . This leads to a reduction in cell proliferation, as shown by the inhibition of colony formation in BT-474 cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

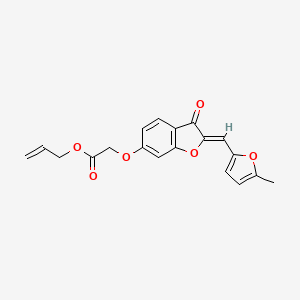

IUPAC Name |

benzyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-12-18-11-20(19-12)15-8-7-14(9-17-15)16(21)22-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVMRFZUHSOYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2801696.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2801701.png)

![Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate](/img/structure/B2801704.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)